Cas no 899996-12-4 (4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}butanamide)
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}butanamide Chemical and Physical Properties
Names and Identifiers
-
- F2823-0187
- 4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
- 4-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide
- 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide
- 899996-12-4
- AKOS026683234
- 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}butanamide
-
- Inchi: 1S/C15H14ClN5O2/c16-8-4-7-13(22)19-20-10-17-14-12(15(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,19,22)
- InChI Key: SYPPSSSIUSMIKR-UHFFFAOYSA-N
- SMILES: ClCCCC(NN1C=NC2=C(C=NN2C2C=CC=CC=2)C1=O)=O
Computed Properties
- Exact Mass: 331.0836024g/mol
- Monoisotopic Mass: 331.0836024g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 79.6Ų
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2823-0187-2μmol |
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide |
899996-12-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2823-0187-5μmol |
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide |
899996-12-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2823-0187-10μmol |
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide |
899996-12-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2823-0187-20μmol |
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide |
899996-12-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2823-0187-1mg |
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide |
899996-12-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2823-0187-2mg |
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide |
899996-12-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2823-0187-3mg |
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide |
899996-12-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2823-0187-4mg |
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide |
899996-12-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2823-0187-5mg |
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide |
899996-12-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2823-0187-10mg |
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide |
899996-12-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}butanamide Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}butanamide
Introduction to 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide (CAS No. 899996-12-4)
The compound 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide, identified by its CAS number 899996-12-4, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural framework and promising biological activities. The presence of a pyrazolo[3,4-d]pyrimidine core is particularly noteworthy, as this scaffold is well-documented for its role in various pharmacological applications.
Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds that have been extensively studied for their potential in drug development. They exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide enhances its interaction with biological targets, making it a valuable candidate for further investigation.
In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies based on small molecules. The compound 899996-12-4 aligns with this trend by incorporating structural elements that mimic natural bioactive molecules. Its butanamide moiety contributes to its solubility and bioavailability, which are critical factors in drug design. Additionally, the chloro substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine ring may enhance binding affinity to therapeutic targets.
Current research in medicinal chemistry emphasizes the importance of rational drug design and structure-based drug discovery. The compound 899996-12-4 exemplifies this approach by combining known pharmacophores into a single molecule. This strategy has been successful in identifying novel therapeutic agents with improved efficacy and reduced side effects. The pyrazolo[3,4-d]pyrimidine scaffold is particularly interesting because it can be modified to target various disease pathways.
One of the most compelling aspects of 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide is its potential application in oncology research. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit kinases and other enzymes involved in cancer cell proliferation. The structural features of this compound suggest that it may disrupt signaling pathways critical for tumor growth and survival. Preclinical studies have shown promising results in cell-based assays, indicating its potential as an anticancer agent.
The synthesis of 899996-12-4 involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity. The introduction of the chloro group and the pyrazolo[3,4-d]pyrimidine core are particularly challenging steps that demand expertise in medicinal chemistry synthesis. Despite these challenges, the successful preparation of this compound demonstrates the growing capability in small molecule drug development.
Beyond oncology, 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}butanamide has shown promise in other therapeutic areas. Its ability to modulate biological pathways makes it a versatile tool for drug discovery. Researchers are exploring its potential in treating inflammatory diseases and infectious disorders. The phenyl group in the molecule may contribute to its ability to interact with specific receptors or enzymes involved in these conditions.
The pharmacokinetic properties of 899996-12-4 are also under investigation. Studies have begun to assess its metabolic stability and distribution within biological systems. Understanding these properties is essential for optimizing dosing regimens and minimizing potential side effects. The butanamide moiety plays a role in determining these characteristics, making it a key focus of current research efforts.
In conclusion, 899996 12 44-chloro-n-{ -oxo -1 -phenyl -h , h , h -pyrazolo [ 34 -d ] pyrimidin -5 -yl}butanamide represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of disease mechanisms continues to evolve, 899996 12 44-chloro-n-{ -oxo -1 -phenyl -h , h , h -pyrazolo [ 34 -d ] pyrimidin -5 -yl}butanamide holds great promise as a future therapeutic agent.
899996-12-4 (4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}butanamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)